

Acetonitrile Oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Acetonitrile oxide*

Cat. No.: *B1215039*

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A deep dive into the nomenclature, properties, synthesis, and applications of the versatile 1,3-dipole, **acetonitrile oxide**, a key intermediate in the synthesis of bioactive heterocyclic compounds.

Abstract

Acetonitrile oxide (CH_3CNO) is a highly reactive 1,3-dipole that serves as a valuable intermediate in organic synthesis, particularly in the construction of five-membered heterocyclic rings such as isoxazoles and isoxazolines. These heterocycles are prominent scaffolds in a wide array of pharmaceuticals and biologically active compounds. This technical guide provides a thorough examination of **acetonitrile oxide**, covering its nomenclature and CAS registry information, physicochemical properties, and detailed experimental protocols for its in situ generation and subsequent 1,3-dipolar cycloaddition reactions. Furthermore, it explores the significant role of **acetonitrile oxide** in drug discovery and development, highlighting the therapeutic potential of the resulting isoxazole-containing compounds. Safety and handling considerations for this unstable intermediate are also discussed to ensure its effective and safe utilization in a laboratory setting.

Nomenclature and CAS Information

Acetonitrile oxide is systematically named acetonitrile N-oxide. It is registered under the CAS Number 7063-95-8.^[1]

Synonyms:

- Acetonitrile N-oxide[1]
- Ethylidyneazane oxide
- (Ethylidyneazaniumyl)oxidanide[1]
- Methyl-C-nitroso-methane

Physicochemical and Spectroscopic Data

Due to its high reactivity and instability, isolating pure **acetonitrile oxide** is challenging. Consequently, many of its physicochemical properties are reported from computational studies or inferred from spectroscopic analysis of its transient existence in solution.

Property	Value	Source
Molecular Formula	C ₂ H ₃ NO	PubChem[1]
Molecular Weight	57.05 g/mol	PubChem[1]
Canonical SMILES	CC#[N+][O-]	PubChem[1]
InChI Key	PFCUZDIEKKTHCH-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	-0.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	57.021464 g/mol	PubChem[1]
Monoisotopic Mass	57.021464 g/mol	PubChem[1]
Topological Polar Surface Area	30.7 Å ²	PubChem[1]
Heavy Atom Count	4	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	54.9	PubChem[1]

Spectroscopic Data:

- Infrared (IR) Spectroscopy: The characteristic absorption band for the nitrile oxide group ($\text{C}\equiv\text{N}^+\text{-O}^-$) is typically observed in the region of 2280-2310 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its transient nature, obtaining standard ^1H and ^{13}C NMR spectra of isolated **acetonitrile oxide** is not practical. Its formation and consumption are typically monitored by observing the disappearance of precursor signals and the appearance of cycloaddition product signals.

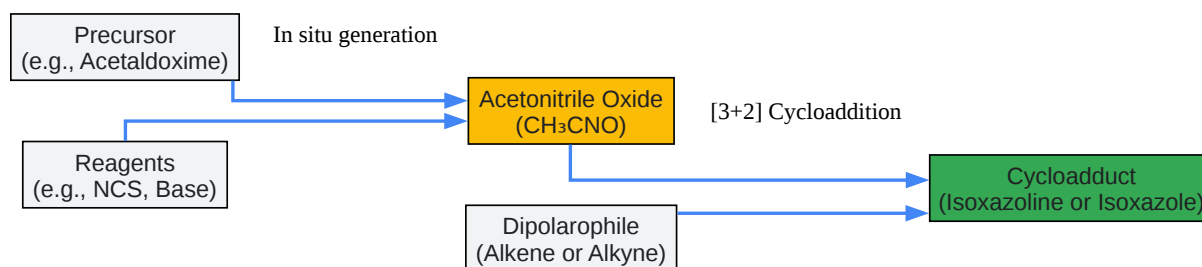
- Mass Spectrometry: The molecular ion peak $[M]^+$ at m/z 57.0215 would be expected in the mass spectrum.

Synthesis and In Situ Generation

Acetonitrile oxide is highly prone to dimerization and polymerization, making its isolation and storage difficult. Therefore, it is almost exclusively generated in situ for immediate consumption in subsequent reactions, most notably 1,3-dipolar cycloadditions. The most common and practical methods for its generation involve the dehydration of primary nitroalkanes or the dehydrohalogenation of hydroxamoyl halides.

General Reaction Pathway for In Situ Generation and Cycloaddition

The overall process involves the formation of **acetonitrile oxide** from a suitable precursor, which then reacts with a dipolarophile (an alkene or alkyne) to yield a five-membered heterocyclic ring.



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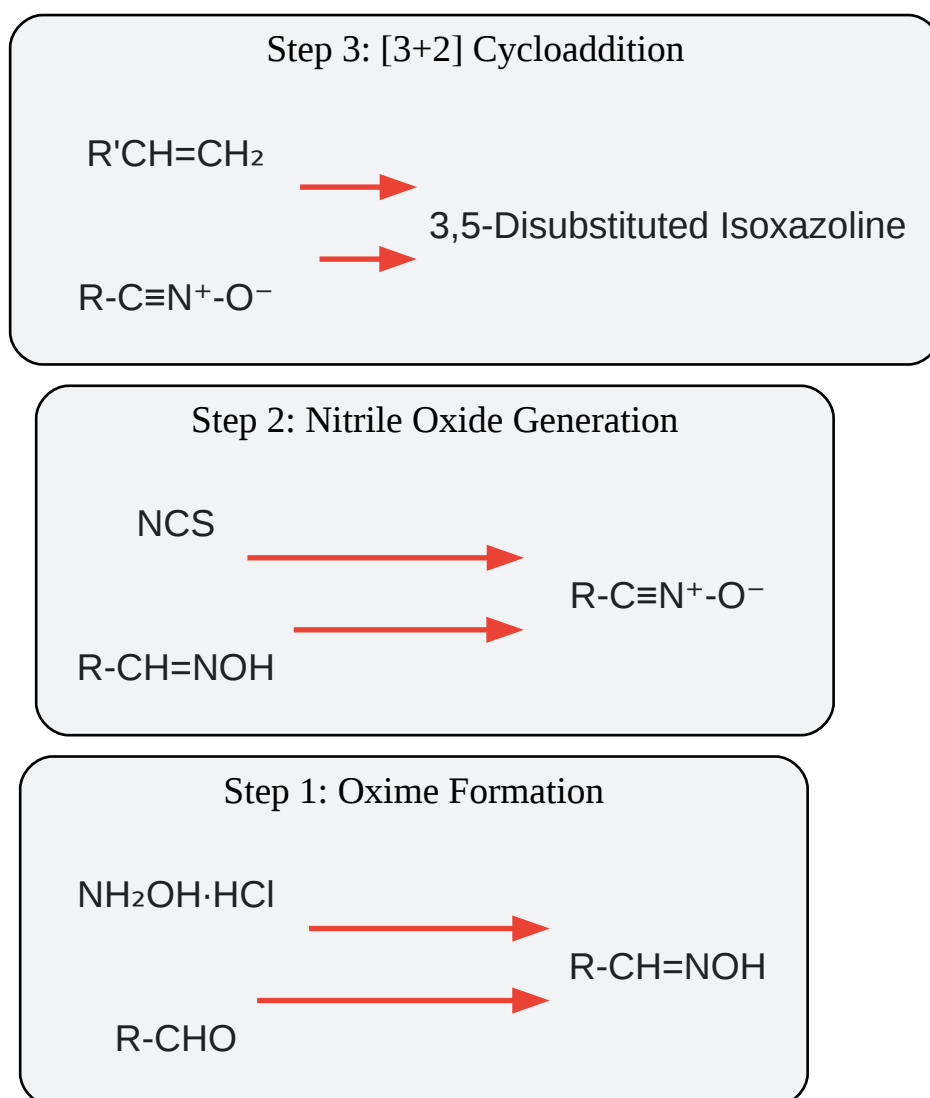
Caption: General workflow for the in situ generation of **acetonitrile oxide** and its subsequent [3+2] cycloaddition.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazolines from Aldehydes

This protocol describes a convenient one-pot, three-step procedure starting from an aldehyde. The aldehyde is first converted to the corresponding aldoxime, which is then oxidized to generate **acetonitrile oxide** in situ for the cycloaddition reaction with an alkene.

Reaction Scheme:



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Caption: Reaction pathway for the one-pot synthesis of isoxazolines from aldehydes.

Materials:

- Aldehyde (1.0 mmol)

- Hydroxylamine hydrochloride (1.5 mmol)
- N-Chlorosuccinimide (NCS) (1.5 mmol)
- Alkene (1.2 mmol)
- Sodium hydroxide (0.5 mmol)
- Dimethylformamide (DMF) (1 mL)

Procedure:

- To a stirred solution of the aldehyde (1.0 mmol) in DMF (1 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium hydroxide (0.5 mmol).
- Stir the mixture at room temperature for 1 hour to form the aldoxime.
- Add N-chlorosuccinimide (1.5 mmol) to the reaction mixture and continue stirring for 2-3 hours at room temperature. This will generate the hydroxamoyl chloride intermediate.
- Add the alkene (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the mixture. The base facilitates the dehydrochlorination to form **acetonitrile oxide**, which is then trapped by the alkene.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazoline.

Expected Yields: 60-95%, depending on the substrates used.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes

This protocol is similar to the one above but uses an alkyne as the dipolarophile to yield an isoxazole.

Materials:

- Aldehyde (2.0 mmol)
- Hydroxylamine (2.0 mmol)
- N-Chlorosuccinimide (NCS) (3.0 mmol)
- Alkyne (2.0 mmol)
- Sodium hydroxide (2.0 mmol)
- Choline chloride/urea (1:2) deep eutectic solvent (1 mL)

Procedure:

- To a stirred solution of the aldehyde (2.0 mmol) in the choline chloride/urea deep eutectic solvent (1 mL), add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol).
- Stir the resulting mixture at 50 °C for 1 hour.
- Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue to stir at 50 °C for 3 hours.
- Add the corresponding alkyne (2.0 mmol) and stir the mixture for an additional 4 hours at 50 °C.
- After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the residue by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.

Expected Yields: 70-90%.

Role in Drug Discovery and Development

Acetonitrile oxide itself is not a therapeutic agent due to its high reactivity. However, its importance in drug discovery is immense as it provides a straightforward route to isoxazole and isoxazoline derivatives, which are key pharmacophores in a multitude of clinically used drugs and drug candidates.

The isoxazole ring is a bioisostere for various functional groups, and its incorporation into a molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

Examples of Biological Activities of Isoxazole Derivatives:

- **Anticancer:** Isoxazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and aromatase, as well as inducing apoptosis.^{[2][3]}
- **Anti-inflammatory:** Certain isoxazole-containing compounds act as potent anti-inflammatory agents, with some functioning as selective COX-2 inhibitors.
- **Antimicrobial:** A broad spectrum of antibacterial and antifungal activities has been reported for isoxazole derivatives.
- **Neuroprotective:** Some isoxazole analogs have shown promise in the treatment of neurodegenerative disorders.

The synthesis of these diverse bioactive molecules often relies on the 1,3-dipolar cycloaddition of nitrile oxides, making **acetonitrile oxide** and its derivatives indispensable tools for medicinal chemists.

Safety and Handling

Given the unstable nature of **acetonitrile oxide**, and the use of potentially hazardous reagents in its generation, strict safety precautions must be observed.

- **In Situ Generation:** Always generate **acetonitrile oxide** in situ for immediate use. Do not attempt to isolate and store it.
- **Precursor Stability:** While **acetonitrile oxide** is unstable, its precursors (e.g., acetaldoxime) are generally more stable but should still be handled with care.
- **Reagents:** N-Chlorosuccinimide (NCS) is a corrosive and moisture-sensitive solid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is a flammable and corrosive liquid with a strong odor.
- **Reaction Conditions:** The generation of **acetonitrile oxide** is often exothermic. Ensure adequate cooling and temperature control, especially for larger-scale reactions.
- **Ventilation:** All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic compounds.
- **Waste Disposal:** Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

Acetonitrile oxide is a powerful and versatile reactive intermediate in organic synthesis. Its ability to undergo [3+2] cycloaddition reactions provides a highly efficient and atom-economical pathway to a wide range of isoxazole and isoxazoline heterocycles. The prevalence of these ring systems in numerous pharmaceuticals underscores the critical role of **acetonitrile oxide** in modern drug discovery and development. While its instability presents handling challenges, the well-established protocols for its in situ generation allow for its safe and effective use in the laboratory. A thorough understanding of its properties, synthetic methods, and safety precautions, as outlined in this guide, is essential for researchers and scientists aiming to leverage the synthetic potential of this valuable chemical entity.

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